molecular formula C11H11Br2NO B6280898 3-bromo-1-(4-bromophenyl)piperidin-2-one CAS No. 477739-51-8

3-bromo-1-(4-bromophenyl)piperidin-2-one

Cat. No.: B6280898
CAS No.: 477739-51-8
M. Wt: 333.02 g/mol
InChI Key: DKEYXLYPWCGDJW-UHFFFAOYSA-N
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Description

3-bromo-1-(4-bromophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11Br2NO It is a piperidinone derivative, characterized by the presence of bromine atoms on both the piperidine ring and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(4-bromophenyl)piperidin-2-one typically involves the bromination of 1-(4-bromophenyl)piperidin-2-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is usually conducted at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(4-bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-1-(4-bromophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-bromo-1-(4-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the piperidinone ring play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-(4-bromophenyl)piperidin-2-one is unique due to the presence of bromine atoms on both the piperidine and phenyl rings, which enhances its reactivity and potential for diverse chemical transformations. This dual bromination also contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

CAS No.

477739-51-8

Molecular Formula

C11H11Br2NO

Molecular Weight

333.02 g/mol

IUPAC Name

3-bromo-1-(4-bromophenyl)piperidin-2-one

InChI

InChI=1S/C11H11Br2NO/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2

InChI Key

DKEYXLYPWCGDJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)Br)Br

Purity

95

Origin of Product

United States

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